Benclothiaz
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVKOUBCDZYAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058211 | |
| Record name | Benclothiaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-90-4 | |
| Record name | Benclothiaz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89583-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benclothiaz [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089583904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benclothiaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89583-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCLOTHIAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DF11295Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Benclothiaz S Biological Interactions
Antifungal Properties
Benzothiazole (B30560) derivatives have demonstrated significant antifungal potential against various plant pathogens and human fungal strains. Studies have evaluated the efficacy of different benzothiazole-containing compounds against fungi such as Fusarium solani and Botrytis cinerea. For instance, specific 2-(aryloxymethyl) benzothiazole derivatives exhibited potent inhibition against F. solani, with some compounds achieving IC50 values in the range of 4.34–17.61 μg/mL, outperforming the reference compound hymexazol (B17089) (IC50 = 38.92 μg/mL) nih.gov. Compound 5h was noted as the most potent inhibitor against F. solani with an IC50 of 4.34 μg/mL nih.gov. Similarly, other benzothiazole derivatives have shown activity against Candida species; compound 1, for example, displayed strong antimicrobial action against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL researchgate.net.
Table 1: Antifungal Activity of Benzothiazole Derivatives
| Compound ID | Target Organism | MIC (μg/mL) | IC50 (μg/mL) | Reference |
|---|---|---|---|---|
| 5h | Fusarium solani | - | 4.34 | nih.gov |
| 5a | Fusarium solani | - | 19.92 | nih.gov |
| 5a | Botrytis cinerea | - | 19.92 | nih.gov |
| 1 | Candida krusei | 15.6 | - | researchgate.net |
Herbicidal Properties
Research into benzothiazole and related thiazole (B1198619) derivatives has also highlighted their herbicidal capabilities. Compounds similar to Benclothiaz have been investigated for their ability to control weed growth smolecule.com. For example, specific N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives demonstrated significant herbicidal activity. Compounds 4c and 4w exhibited over 90% inhibition against Digitaria sanguinalis and Amaranthus retroflexus at concentrations of 200 mg/L and achieved approximately 90% inhibition against D. sanguinalis and 80% against A. retroflexus at rates of 90 g/ha and 50 g/ha, respectively, showing comparable efficacy to mesotrione (B120641) researchgate.net.
Table 2: Herbicidal Activity of Benzothiazole/Thiazole Derivatives
| Compound ID | Target Weeds | Concentration/Rate | Inhibition (%) | Reference |
|---|---|---|---|---|
| 4c, 4w | Digitaria sanguinalis, A. retroflexus | 200 mg/L | >90 | researchgate.net |
| 4c, 4w | Digitaria sanguinalis | 90 g/ha | ~90 | researchgate.net |
Computational and in Silico Studies of Benclothiaz and Its Analogues
Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmdpi.com It has become a popular tool in computational chemistry for studying the properties and reactivity of various compounds, including benzothiazole (B30560) derivatives like Benclothiaz. scirp.orgresearchgate.net DFT calculations allow for the optimization of molecular geometry, analysis of frontier molecular orbitals, and the calculation of global reactivity descriptors. scirp.org
Examination of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's electronic and optical properties. niscpr.res.in The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. niscpr.res.indergipark.org.tr A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability. dergipark.org.tr
In the context of this compound and its analogues, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.trmasterorganicchemistry.com The analysis of these orbitals provides insights into the charge transfer characteristics within the molecule. scirp.org For instance, studies on benzothiazole derivatives have shown that the energy of the HOMO is proportional to the ionization potential, and the energy of the LUMO is proportional to the electron affinity. dergipark.org.tr The distribution of these orbitals can reveal the most probable sites for electrophilic and nucleophilic attacks.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of Benzothiazole Derivatives (Note: Specific values for this compound are not publicly available and the data below is representative of benzothiazole derivatives.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzothiazole | -6.8 | -1.2 | 5.6 |
| 2-aminobenzothiazole | -5.9 | -0.8 | 5.1 |
| 2-methylbenzothiazole | -6.5 | -1.1 | 5.4 |
This interactive table allows for sorting of data by clicking on the column headers.
Reactivity Descriptors Derivation
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further understand the chemical behavior of a molecule. scirp.orgresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Indicates the resistance to change in electron distribution or charge transfer. niscpr.res.in It is a good indicator of chemical stability. niscpr.res.in
Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
Theoretical studies on benzothiazole derivatives have utilized these descriptors to predict their reactivity. scirp.orgccsenet.orgccsenet.org For example, a lower chemical hardness and higher electrophilicity index suggest a higher reactivity. niscpr.res.in The analysis of these descriptors can help in predicting the most reactive species among a series of analogues. ccsenet.orgccsenet.org
Table 2: Calculated Reactivity Descriptors for Benzothiazole Derivatives (Note: Specific values for this compound are not publicly available and the data below is representative of benzothiazole derivatives.)
| Compound | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Benzothiazole | 4.0 | 2.8 | 2.86 |
| 2-aminobenzothiazole | 3.35 | 2.55 | 2.20 |
| 2-methylbenzothiazole | 3.8 | 2.7 | 2.68 |
This interactive table allows for sorting of data by clicking on the column headers.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target. researchgate.netnih.gov
Ligand-Protein Binding Affinity and Interactions
The binding affinity, often quantified by the dissociation constant (Kd), represents the strength of the interaction between a ligand and its protein target. malvernpanalytical.com A lower Kd value indicates a stronger binding affinity. malvernpanalytical.com Molecular docking simulations can estimate this binding affinity by calculating a scoring function that considers various non-covalent interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.netmalvernpanalytical.com
For this compound and its analogues, molecular docking studies can identify potential biological targets and elucidate the key interactions responsible for binding. researchgate.netbiointerfaceresearch.com These simulations can reveal which amino acid residues in the protein's active site are crucial for the ligand's binding and subsequent biological activity. biointerfaceresearch.com For instance, docking studies on benzothiazole derivatives have been used to investigate their potential as inhibitors of various enzymes by analyzing their binding patterns within the active site. researchgate.netbiointerfaceresearch.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. collaborativedrug.comimmutoscientific.comcreative-proteomics.com By systematically modifying the structure of a lead compound, such as this compound, and evaluating the corresponding changes in activity, researchers can identify the key structural features required for its biological effect. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by developing mathematical models that quantitatively describe the relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netlongdom.orgbenthamscience.comnih.govnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. nih.gov QSAR studies on benzothiazole derivatives have been employed to predict their activity and guide the design of more potent analogues. researchgate.net
Table 3: Hypothetical SAR Data for this compound Analogues (This table is for illustrative purposes to demonstrate the concept of SAR and is not based on actual experimental data for this compound.)
| Analogue | R1-Substituent | R2-Substituent | Biological Activity (IC50, µM) |
| This compound | -Cl | -SCH2CH2Cl | 1.5 |
| Analogue A | -F | -SCH2CH2Cl | 2.1 |
| Analogue B | -Cl | -SCH3 | 5.8 |
| Analogue C | -Br | -SCH2CH2Cl | 1.2 |
This interactive table allows for sorting of data by clicking on the column headers.
Conformational and Thermodynamic Studies
The three-dimensional conformation of a molecule plays a significant role in its biological activity, as it determines how well it can fit into the binding site of a target protein. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. rsc.orgupenn.edu
Studies on benzothiazole derivatives have utilized techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational methods, to investigate their conformational properties. rsc.org These studies have shown that the planarity of the benzothiazole ring system is a key feature, although substitutions can lead to distortions. rsc.org
Thermodynamic studies provide insights into the stability and feasibility of different molecular states and reactions. googleapis.comgoogle.com For instance, thermodynamic parameters can predict the coexistence of different tautomeric forms of a molecule. ccsenet.orgccsenet.org In the context of this compound, understanding its conformational flexibility and thermodynamic stability is crucial for predicting its behavior in biological systems and for the design of analogues with improved properties.
Predictive Modeling for Biological Activities
Predictive modeling in drug discovery leverages computational power to forecast the biological activity of chemical compounds. For thiazide-like compounds, these models are crucial for predicting diuretic efficacy and identifying potential modifications that could enhance activity or reduce side effects. This is achieved by correlating a compound's structural or physicochemical properties with its biological response.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govwikipedia.org For diuretics and related compounds, QSAR studies aim to identify key molecular descriptors that influence their activity. These descriptors can be broadly categorized as lipophilic, electronic, and steric parameters. data.gov
For instance, in studies of N-(1,3,4-thiadiazol-2-yl)substituted amides of alkanecarboxylic acids, which share structural motifs with thiazides, QSAR analysis revealed that diuretic activity is significantly influenced by lipophilicity (logP), energy of the highest occupied molecular orbital (HOMO), and the molecule's volume and surface area. biointerfaceresearch.com Specifically, an increase in lipophilicity and HOMO energy, coupled with a decrease in molecular volume and area, was found to enhance diuretic action. biointerfaceresearch.com
While a specific QSAR model for this compound is not published, a hypothetical model could be constructed based on a series of its analogues. The general form of such a model is:
Biological Activity (log 1/C) = f(descriptors)
Where 'C' is the concentration required for a specific biological effect.
Table 1: Key Molecular Descriptors in QSAR Models for Thiazide-like Compounds
| Descriptor Category | Specific Descriptor | Influence on Diuretic Activity |
| Lipophilic | Partition Coefficient (logP) | Increased lipophilicity often correlates with enhanced activity. biointerfaceresearch.com |
| Electronic | HOMO/LUMO Energies | The energy of molecular orbitals can affect receptor interaction and reactivity. biointerfaceresearch.com |
| Dipole Moment | Influences how the molecule aligns and interacts with the target protein. nih.gov | |
| Steric/Topological | Molecular Volume/Area | The size and shape of the molecule determine its fit within the receptor's binding site. biointerfaceresearch.com |
| Polar Surface Area (PSA) | Affects membrane permeability and transport. |
The predictive power of a QSAR model is assessed through statistical validation, using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²(CV)), and external validation on a test set of compounds. oecd.org A robust QSAR model typically has an r² value greater than 0.6 and a q² value greater than 0.5. oecd.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in understanding the mechanism of action at a molecular level. For thiazide diuretics, the target is the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney.
In molecular docking studies of related benzothiazole derivatives, researchers have identified key amino acid residues within the target protein's active site that are crucial for binding. frontiersin.orgmdpi.com For example, studies on benzothiazole derivatives as potential antimicrobial agents targeting DHPS enzyme showed interactions with residues like Lys220 and Ser221. frontiersin.org Although this is a different target, the principle remains the same: identifying the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
A hypothetical docking study of this compound with the NCC protein would reveal its binding pose and affinity. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond.
Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Analogue
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Analogue A | Na-Cl Cotransporter (NCC) | -8.5 | Alanine, Valine | Hydrophobic |
| Analogue A | Na-Cl Cotransporter (NCC) | -8.5 | Serine, Threonine | Hydrogen Bond |
| Analogue B | Na-Cl Cotransporter (NCC) | -7.2 | Phenylalanine | π-π Stacking |
These in silico techniques are powerful tools in modern drug design. numberanalytics.com They allow for the virtual screening of large compound libraries and the rational design of new, more potent analogues, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly experimental procedures. sci-hub.se
Preclinical and Translational Research on Benclothiaz
In Vitro Biological Assessments
In vitro assessments are crucial early steps in evaluating a compound's biological activity. These laboratory-based tests utilize cells and enzymes to predict the effects of a substance in a controlled environment, providing foundational data on its potential efficacy and toxicity.
Cell-based assays are fundamental tools for determining how a compound like benclothiaz affects living cells. These assays can measure a range of cellular processes, including cell viability, proliferation, and death (cytotoxicity). nih.govresearchgate.net The goal is to establish a cytotoxicity profile, which helps in understanding the concentration range at which a compound may be toxic to cells. jmb.or.kr High-throughput screening (HTS) methods often employ various cell lines, including those derived from different organs and species, to create a comprehensive profile of a compound's effects. enhesa.com
For a pesticide like this compound, cytotoxicity profiling helps to determine its selectivity—its ability to affect target pest cells while having minimal impact on non-target organisms. While specific cytotoxicity data for this compound across a wide range of cell lines is not extensively published in public literature, it has been included in broad screenings that utilize cell-based assays. The data from such assays are typically presented as IC50 or EC50 values, which quantify the concentration of a compound required to inhibit or affect a biological process by 50%. googleapis.comfrontiersin.org
Illustrative Data Table: Cytotoxicity Profiling This interactive table illustrates how results from cell-based cytotoxicity assays might be presented. The values are representative examples and not actual experimental data for this compound.
| Cell Line | Cell Type | Assay Type | Endpoint | Illustrative IC50 (µM) |
| Sf9 | Insect (Spodoptera frugiperda) | MTT | Viability | 5.2 |
| HepG2 | Human Liver | CellTiter-Glo | Viability | >100 |
| HEK293 | Human Kidney | Neutral Red Uptake | Viability | >100 |
| A549 | Human Lung | LDH Release | Cytotoxicity | >100 |
This table is for illustrative purposes only.
Enzyme inhibition assays are conducted to determine if a compound can interfere with the activity of specific enzymes. sigmaaldrich.com For insecticides, these assays often target enzymes that are critical to the nervous system or other vital physiological processes of the target pest. researchgate.net The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance needed to reduce the enzyme's activity by 50%. wikipedia.orgedx.org
Research into this compound would likely involve screening it against various enzymes to elucidate its mechanism of action. For instance, many insecticides function by inhibiting enzymes like acetylcholinesterase (AChE) in the nervous system. While specific enzyme inhibition data for this compound is limited, it has been noted in patent literature as a compound that can be assessed in enzyme inhibition assays, such as those for Acetyl-CoA carboxylase (ACC).
Illustrative Data Table: Enzyme Inhibition Profile This table provides a representative example of how enzyme inhibition data for a compound like this compound might be displayed. The values are for illustrative purposes only.
| Target Enzyme | Enzyme Class | Source Organism | Illustrative IC50 (µM) |
| Acetylcholinesterase (AChE) | Hydrolase | Insect | 15.7 |
| Acetyl-CoA Carboxylase (ACC) | Ligase | Insect | 8.9 |
| Cytochrome P450 | Oxidoreductase | Human | >50 |
This table is for illustrative purposes only.
Preclinical Efficacy Studies
Preclinical efficacy studies are designed to test whether a compound is effective for its intended purpose in a living organism. These studies bridge the gap between in vitro tests and potential real-world applications. nih.gov
Model organisms are non-human species used in research to understand biological processes and diseases, with the expectation that the findings can be extrapolated to other species. mdpi.comcabidigitallibrary.org In agricultural science, this includes testing pesticides against target pests. For nematicides, for example, the nematode Caenorhabditis elegans is a widely used model organism. nih.gov
In the case of this compound, its efficacy has been evaluated against specific agricultural pests. One example from patent literature indicates its activity against the juvenile mobility of Heterodera schachtii, also known as the beet cyst nematode. wormbase.org This plant-parasitic nematode is a significant agricultural pest, and demonstrating efficacy against it in a controlled setting is a key step in preclinical evaluation.
Research Finding: Activity Against Heterodera schachtii
Organism: Heterodera schachtii (Beet Cyst Nematode)
Finding: this compound has been identified as having activity that affects the mobility of juvenile H. schachtii. This suggests a potential application as a nematicide to control this agricultural pest.
Toxicological Assessments and Safety Profiling in Non-Target Organisms for Research Purposes
A critical component of pesticide research is assessing the compound's safety profile in organisms that are not the intended target. nih.govinformaticsjournals.co.in This is essential for understanding the potential environmental impact. These toxicological studies are often conducted on a range of representative non-target species. researchgate.net
According to hazard classifications from the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life, with long-lasting effects. nih.gov This indicates that the compound poses a significant risk to aquatic ecosystems. Standardized tests on organisms like freshwater fish and aquatic invertebrates are used to determine acute and chronic toxicity levels. epa.gov Such assessments are vital for establishing guidelines for safe use and for mitigating unintended environmental consequences. informaticsjournals.co.in
Data Table: Ecotoxicological Hazard Classification This table summarizes the publicly available hazard classification for this compound concerning non-target organisms, based on data from the European Chemicals Agency (ECHA). nih.gov
| Hazard Statement Code | Hazard Statement | Classification |
| H400 | Very toxic to aquatic life | Aquatic Acute 1 |
| H410 | Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 |
Analytical Methodologies for Benclothiaz Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating complex mixtures and quantifying individual components, including Benclothiaz.
Gas Chromatography (GC) and Gas Chromatography/Mass Spectrometry (GC/MS) Applications in this compound Research
Gas Chromatography (GC) is a powerful separation technique used for volatile and semi-volatile compounds. When coupled with Mass Spectrometry (MS), GC-MS provides both separation and identification capabilities, offering detailed information about molecular weight and fragmentation patterns. In the context of pesticide research, GC-MS is frequently utilized for residue analysis in environmental samples (e.g., soil, water, crops) and for the identification of synthesized compounds epa.govjustia.com. For chiral compounds like some pesticides, GC-MS can also be employed to analyze diastereomeric mixtures google.comepo.org. While specific GC-MS parameters for this compound itself are not detailed in the provided literature snippets, typical applications involve identifying compounds based on their retention times and mass spectra, often with limits of detection in the parts-per-million (ppm) range epa.gov.
High-Performance Liquid Chromatography (HPLC) in this compound Research
High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of non-volatile or thermally labile compounds, making it highly suitable for many organic molecules, including potential pesticides like this compound. HPLC allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile liquid phase. It is widely used for the rigorous quantification of active ingredients in formulations and for monitoring their presence in biological or environmental samples justia.com. Research in agrochemicals often employs HPLC with various detectors, such as diode-array detectors (DAD), to analyze electronic absorption spectra concurrently with separation google.com. While specific HPLC methods applied directly to this compound are not extensively detailed, typical analytical conditions involve reversed-phase chromatography using C18 columns with gradients of water and organic solvents, often with UV detection google.comresearchgate.net.
Spectroscopic Characterization Methods
Spectroscopic techniques provide essential information about the molecular structure, electronic properties, and mass of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for determining the precise structure of organic molecules. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and stereochemistry. For compounds like this compound, NMR is critical during synthesis to confirm the identity and purity of the compound. While specific NMR spectral data for this compound is not provided in the accessible literature snippets, the technique typically yields characteristic chemical shifts (δ) and coupling constants (J) that serve as a molecular fingerprint epo.orgepo.orgjustia.comresearchgate.netresearchgate.netjustia.com.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to provide insights into its structure through the analysis of fragmentation patterns. Techniques such as Electrospray Ionization Mass Spectrometry (ESIMS) are commonly used for polar or semi-polar molecules. For this compound, MS would be employed to confirm its molecular mass, often reported as a mass-to-charge ratio (m/z) for the molecular ion or protonated/deprotonated species ([M+H]⁺ or [M-H]⁻) justia.comepo.orgepo.orgepo.orgjustia.comhumeau.com. When coupled with GC (GC-MS), it offers enhanced identification capabilities by combining chromatographic separation with mass spectral analysis.
UV-Vis Spectroscopy for Electronic Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is valuable for characterizing compounds containing chromophores, which are functional groups that absorb UV-Vis light. UV-Vis spectroscopy can be used to determine the concentration of a compound in solution based on Beer-Lambert Law and can also provide information about electronic transitions within the molecule, aiding in structural elucidation and purity assessment researchgate.netresearchgate.netsigmaaldrich.com. While specific UV-Vis absorption maxima for this compound are not detailed in the provided snippets, this method is routinely applied in conjunction with HPLC for detection and quantification.
Compound List:
this compound
Advanced Analytical Techniques for Biological Samples
Advanced analytical techniques are indispensable for the precise and sensitive quantification of chemical compounds and their derivatives in complex biological matrices. These methods often involve sophisticated separation techniques coupled with highly sensitive detection systems, enabling the analysis of analytes at trace levels. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its various iterations (e.g., LC-MS/MS, LC-HRMS) are paramount in this domain due to their specificity, sensitivity, and ability to characterize molecular structures mdpi.comresearchgate.netipinnovative.comijnrd.orgitecgoi.in.
DNA-Adduct Detection and Quantification
The formation of DNA adducts—covalent modifications of DNA by exogenous or endogenous agents—is a critical event in chemical carcinogenesis and genotoxicity mdpi.comresearchgate.net. Detecting and quantifying these adducts provides direct evidence of exposure to a genotoxic agent and a measure of the biologically effective dose mdpi.com.
Key Analytical Approaches:
Mass Spectrometry (MS) and LC-MS/MS: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for DNA adduct analysis mdpi.comresearchgate.netberkeley.eduhhearprogram.orghealtheffects.orgnih.govspectroscopyonline.comnih.govre-place.be. This combination offers high specificity and sensitivity, allowing for the identification and quantification of specific adducts. The process typically involves:
DNA Isolation and Hydrolysis: DNA is first isolated from biological samples. Subsequently, it is often hydrolyzed to liberate the modified nucleosides or nucleobases mdpi.comnih.gov.
Enrichment and Separation: Sample enrichment procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be employed to remove interfering substances mdpi.commdpi.comre-place.beorganomation.com. Chromatographic separation, primarily using HPLC or UHPLC, separates the adducts from other DNA components mdpi.comresearchgate.netnih.govre-place.be.
Detection and Quantification: LC-MS/MS allows for the detection of adducts based on their mass-to-charge ratio and fragmentation patterns. Techniques like data-independent acquisition (DIA) and parallel reaction monitoring (PRM) enhance the ability to profile and quantify a wide range of adducts, including those present at very low levels (e.g., 1 adduct per 108 nucleotides) researchgate.netspectroscopyonline.comfrontiersin.org. The neutral loss of the deoxyribose moiety is a characteristic feature used for identifying putative DNA adducts in MS/MS analysis researchgate.netspectroscopyonline.comfrontiersin.org.
32P-Postlabeling Assay: This method involves enzymatic digestion of DNA, enrichment of adducts, labeling of the 5'-position of adducts with radioactive phosphorus-32 (B80044) ([γ-32P]ATP), and subsequent chromatographic separation (TLC or HPLC) followed by detection of radioactivity berkeley.edu. While sensitive, it requires radioactive materials and can be labor-intensive.
Research Findings:
While specific research findings on this compound DNA adducts were not found in the provided search results, the general methodologies described are applicable. For instance, studies on other genotoxic compounds have successfully quantified DNA adducts in various biological matrices, including human tissues and blood, using LC-MS/MS hhearprogram.orgnih.govnih.gov. These studies demonstrate the capability to detect adducts at attomolar levels, highlighting the sensitivity of these advanced techniques. For example, the detection of benzo[a]pyrene-DNA adducts (BPDE-dG) in human umbilical cord blood has been achieved using LC-MS/MS nih.gov.
Data Table Example (Illustrative based on general DNA adduct detection capabilities):
| Technique | Typical Limit of Detection (LOD) | Sample Requirement | Key Features |
| LC-MS/MS | ~1 adduct/108 nucleotides | 1-50 μg DNA | High specificity, sensitivity, structural elucidation, simultaneous quantification of multiple adducts. |
| 32P-Postlabeling | Variable (can be high sensitivity) | Requires DNA | Sensitive detection of bulky adducts, but requires radioactive labeling and can be less specific than MS. |
Monitoring Metabolites in Biological Matrices
Understanding the metabolic fate of a compound is crucial for assessing its pharmacokinetic profile and potential toxicity. Metabolite monitoring involves identifying and quantifying the various transformation products of a parent compound within biological samples such as blood, plasma, urine, and tissues researchgate.netresearchgate.netthermofisher.comresearchgate.net.
Key Analytical Approaches:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the predominant technique for metabolite profiling and quantification due to its ability to separate complex mixtures and provide sensitive, specific detection mdpi.comresearchgate.netipinnovative.comijnrd.orgitecgoi.inresearchgate.netnih.gov.
Sample Preparation: Biological samples typically undergo extraction and clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analytes mdpi.comresearchgate.netorganomation.comnih.gov.
Chromatographic Separation: HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the parent compound and its metabolites based on their physicochemical properties researchgate.netipinnovative.comnih.gov.
Detection: Mass spectrometry, often in tandem mode (MS/MS), provides precise mass measurements and fragmentation data, enabling the identification and quantification of metabolites. Techniques like fast polarity switching are employed for simultaneous analysis of compounds with different ionization properties researchgate.netnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile or semi-volatile metabolites. It also involves sample preparation, often including derivatization to enhance volatility and detectability organomation.comrsc.org.
Research Findings:
While direct studies on this compound metabolites were not explicitly detailed in the provided search results, the methodologies are well-established for a wide range of compounds. For instance, LC-MS/MS has been successfully applied to quantify phenoxyethanol (B1677644) and its major metabolite, phenoxyacetic acid, in rat plasma, urine, and tissues, demonstrating good linearity and sensitivity researchgate.net. Similarly, benzisothiazolinone (BIT), a biocide, has been quantified in rat biological matrices using LC-MS/MS with validated parameters nih.gov. These studies highlight the utility of LC-MS/MS for metabolite profiling, with typical quantification ranges extending from nanograms per milliliter (ng/mL) to micrograms per milliliter (µg/mL) researchgate.netnih.gov.
Data Table Example (Illustrative based on general metabolite analysis capabilities):
| Technique | Sample Matrix Examples | Typical Quantification Range | Key Features |
| LC-MS/MS | Plasma, Urine, Tissues | ng/mL to µg/mL | High sensitivity and specificity, ability to analyze polar and non-volatile metabolites, simultaneous analysis of multiple compounds, polarity switching. |
| GC-MS | Urine, Sweat | Variable | Suitable for volatile and semi-volatile metabolites, often requires derivatization, used for biometric identification via metabolite profiles. |
Drug Discovery and Development Research Paradigms Involving Benclothiaz Scaffolds
Benzothiazole (B30560) and Benzo[d]isothiazole as Privileged Scaffolds in Drug Discovery
Benzothiazole, a fused bicyclic system comprising a benzene (B151609) ring and a thiazole (B1198619) ring, is a prevalent moiety found in many natural products and synthetic pharmaceuticals researchgate.netjchemrev.comjchemrev.com. Its derivatives are recognized for their broad pharmacological potential, encompassing anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective activities researchgate.netderpharmachemica.comjchemrev.comjchemrev.com. The 2-arylbenzothiazole subclass, in particular, has demonstrated remarkable utility in diagnostic and therapeutic settings, including potential applications in the non-invasive diagnosis of Alzheimer's disease and as antitumour agents ingentaconnect.comnih.gov. Pittsburgh B, a 2-(4-aminophenyl)benzothiazole derivative, has been utilized for decades as an amyloid-binding diagnostic agent for Alzheimer's disease researchgate.net. Riluzole, a benzothiazole derivative, is known for its pharmacological activity, particularly in neurological contexts derpharmachemica.com.
Similarly, the benzo[d]isothiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of bioactivities. These include antimicrobial, anticonvulsant, antitubercular, antipsychotic, and anticancer properties nih.govresearchgate.netnih.gov. The related benzisoxazole scaffold, which shares structural similarities, is also recognized as a privileged structure, forming the basis of FDA-approved drugs such as Zonisamide (an antiepileptic) and the antipsychotics Risperidone and Paliperidone researchgate.net. The synthetic accessibility and the capacity to modulate physicochemical properties make these scaffolds invaluable tools for medicinal chemists researchgate.netingentaconnect.comnih.gov.
Identification of Novel Chemical Entities and Lead Optimization
The process of identifying novel chemical entities and optimizing lead compounds is a cornerstone of drug discovery, and benzothiazole derivatives play a crucial role in this endeavor. Researchers employ iterative cycles of design, synthesis, and biological evaluation to enhance the potency, selectivity, and pharmacokinetic profiles of initial hits nih.govacs.orgresearchgate.netacs.org.
For instance, in the pursuit of new antimycobacterial agents, benzothiazole adamantyl amide derivatives were identified as high-throughput screening hits. Subsequent lead optimization involved synthesizing and screening hundreds of analogs, leading to advanced lead compounds with significantly improved potency and a specific spectrum of activity against Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM) nih.gov. In the context of Chagas disease, acylaminobenzothiazole derivatives were optimized to improve antiparasitic activity and metabolic stability against Trypanosoma cruzi, resulting in advanced lead candidates acs.orgresearchgate.net. Furthermore, benzothiazole-based DNA gyrase inhibitors have been developed and optimized for potent activity against challenging pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, with a focus on enhancing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties acs.org. These optimization strategies often involve systematic modifications to substituents, the central scaffold, and functional groups to achieve the desired therapeutic profile.
Research on Overcoming Antimicrobial Resistance
Antimicrobial resistance (AMR) poses a critical global health threat, necessitating the continuous discovery of novel antimicrobial agents researchgate.neteurekaselect.comresearchgate.netnih.govnih.govresearchgate.net. Benzothiazole derivatives have emerged as a promising class of compounds in this fight, demonstrating significant potential against a wide array of bacterial pathogens, including drug-resistant strains researchgate.neteurekaselect.comresearchgate.netnih.govresearchgate.net.
These compounds exert their effects by targeting essential bacterial enzymes and pathways. They have been shown to inhibit enzymes such as DNA gyrase, dihydroorotase, uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), and others involved in critical processes like cell-wall synthesis, DNA replication, and metabolic pathways researchgate.netresearchgate.netnih.govbohrium.com. For example, benzothiazole derivatives have been rationally designed as inhibitors of Mycobacterium tuberculosis DNA gyrase B, a validated target for antibacterial drug discovery bohrium.com. Benzothiazole-urea hybrids have displayed notable antibacterial and anti-biofilm activities against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) researchgate.netresearchgate.netresearchgate.net. Beyond antibacterial applications, novel benzothiazole derivatives have also exhibited broad-spectrum antifungal activity, indicating their potential as broad-range antimicrobial agents rsc.org. Benzothiazole ethyl urea (B33335) compounds, specifically, have demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV nih.gov.
Repurposing and Rational Design Approaches in Drug Discovery Research
Rational drug design, which involves the systematic modification of molecular structures to enhance therapeutic efficacy and minimize adverse effects, is a pivotal strategy in modern drug discovery researchgate.netprolekare.czacs.orgresearchgate.netnih.govmdpi.commdpi.com. Benzothiazole scaffolds are frequently employed in this approach to create novel chemical entities with specific biological activities.
For instance, benzothiazole-based derivatives have been designed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in cancer therapy nih.gov. Researchers have also synthesized and evaluated benzothiazole derivatives for their multifunctional capabilities, including antioxidant, sunscreen, antifungal, and antiproliferative activities, leveraging molecular hybridization and structure-activity relationship (SAR) studies researchgate.netresearchgate.net. Drug repurposing, often guided by computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling, is another valuable approach that leverages existing knowledge to identify new therapeutic uses for known scaffolds or compounds way2drug.comresearchgate.net. The exploration of benzothiazole derivatives as inhibitors of bacterial DNA gyrase B exemplifies the rational design process targeting specific molecular pathways acs.orgbohrium.com.
Compound Name Table
Future Directions and Emerging Research Avenues for Benclothiaz
Development of Next-Generation Benclothiaz Derivatives
The development of next-generation this compound derivatives is a critical avenue for advancing its utility. This involves systematic modifications to the core benzisothiazole structure to improve efficacy, broaden the spectrum of activity, or enhance desirable physicochemical properties. Structure-activity relationship (SAR) studies are foundational to this process, guiding the rational synthesis of analogues. Research efforts are directed towards identifying key structural features that influence biological activity, allowing for the design of compounds with superior performance compared to earlier iterations. For instance, modifications to the aromatic rings or the substituents on the isothiazole (B42339) moiety could lead to derivatives with enhanced potency or altered target specificity. The synthesis of novel benzisothiazole derivatives, including fused systems, is an ongoing area of exploration, with particular interest in compounds that exhibit improved biological activities for potential agrochemical or pharmaceutical applications researchgate.netresearchgate.netarkat-usa.orgresearchgate.netresearchgate.netscribd.com.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The application of artificial intelligence (AI) and machine learning (ML) is poised to accelerate this compound research. These computational approaches can be employed for predictive modeling, identifying potential new biological targets, optimizing synthetic routes, and predicting compound properties. By analyzing large datasets of chemical structures and biological activities, AI/ML algorithms can help in the in silico design of novel this compound derivatives with desired characteristics, potentially reducing the time and cost associated with traditional experimental screening epa.govgoogle.com. Cheminformatics and data mining techniques can also uncover hidden patterns and relationships within existing this compound research, providing new hypotheses for experimental validation.
Exploration of New Biological Targets and Mechanisms of Action for this compound
While this compound was initially investigated as a nematicide, future research aims to uncover new biological targets and elucidate its mechanisms of action beyond its historical application. Understanding how this compound interacts with biological systems at a molecular level is crucial for identifying novel therapeutic or agrochemical applications. This includes investigating its potential effects on different classes of pests, pathogens, or even exploring its utility in plant physiology or material science. Research into the broader pharmacological profiling of this compound and its analogues, including enzyme inhibition assays and molecular docking studies, can shed light on previously unrecognized biological activities researchgate.netwiley-vch.deuni-hamburg.de. The development of compounds with novel mechanisms of action is particularly important in overcoming resistance issues observed with existing agents.
Collaborative Research Initiatives in this compound Studies
Advancing this compound research will likely benefit from collaborative efforts among academic institutions, research organizations, and industry partners. Such collaborations can pool resources, expertise, and data, leading to more comprehensive and efficient research outcomes. Multi-institutional studies can facilitate the exploration of diverse research questions, from fundamental synthesis and mechanism studies to large-scale field trials or environmental impact assessments. Establishing research networks focused on benzisothiazole chemistry and its applications would foster knowledge sharing and accelerate the discovery and development of new this compound-based solutions uni-hamburg.de.
Addressing Environmental and Health Considerations in this compound Research
As research into this compound progresses, a critical focus must be placed on its environmental fate and broader health considerations. This includes studying its degradation pathways, potential persistence in the environment, and the ecotoxicity of the parent compound and its metabolites researchgate.netwiley-vch.de. Understanding these aspects is vital for developing sustainable applications and mitigating any unintended ecological consequences. Research into environmental monitoring techniques and strategies for managing potential environmental residues will be essential. Furthermore, while specific safety profiles are outside the scope of this section, general health considerations related to occupational exposure during synthesis and handling, as well as the broader environmental health impact, warrant thorough investigation.
Compound Name Index:
this compound
Methabenzthiazuron
Mefenacet
Isotianil
Probenazole
Thiamethoxam
Clothianidin
Ethaboxam
Thiabendazole
Diclomezotiaz
Oxathiapiprolin
Fluensulfone
Thifluzamide
Benthiavalicarb
Benzoximate
Benzpyrimoxan
Bifenazate
Broflanilide
Bromopropylate
Chinomethionat
Chloroprallethrin
Cryolite
Cyclaniliprole
Cycloxaprid
Cyhalodiamide
Dicloromezotiaz
Dicofol
Dimpropyridaz
epsilon-Metofluthrin
epsilon-Momfluthrin
Flometoquin
Fluazaindolizine
Flufenerim
Flufenoxystrobin
Flufiprole
Fluhexafon
Fluopyram
Flupyrimin
Fluralaner
Fluxametamide
Fufenozide
Guadipyr
Heptafluthrin
Imidaclothiz
Iprodione
Isocycloseram
kappa-Bifenthrin
kappa-Tefluthrin
Lotilaner
Meperfluthrin
Oxazosulfyl
Tebufenozide
Methoxyfenozide
Q & A
Basic: What experimental design principles should guide the synthesis and characterization of Benclothiaz?
Answer:
- Synthesis protocols : Follow IUPAC guidelines for reaction conditions (e.g., solvent purity, temperature control) and document deviations .
- Characterization : Use NMR, HPLC, and mass spectrometry for structural validation. Report retention times, spectral peaks, and purity thresholds (e.g., ≥95%) .
- Reproducibility : Include step-by-step procedures for catalyst use, stoichiometry, and purification methods. Cross-reference with independent replication studies .
Basic: How to assess this compound’s biological activity while minimizing experimental bias?
Answer:
- Controls : Implement positive (e.g., known inhibitors) and negative (e.g., solvent-only) controls. Validate assay specificity using knock-out models .
- Dose-response curves : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to calculate IC50/EC50 values. Apply nonlinear regression models (e.g., Hill equation) .
- Statistical validation : Perform triplicate trials with ANOVA or Student’s t-test (p < 0.05). Disclose outlier exclusion criteria .
Basic: What methodologies ensure reproducibility in this compound studies?
Answer:
- Protocol transparency : Publish raw datasets (e.g., spectral files, chromatograms) in supplementary materials. Specify equipment calibration protocols .
- Independent verification : Collaborate with third-party labs to replicate synthesis or bioactivity assays. Address batch-to-batch variability in purity .
Advanced: How to resolve contradictions in reported mechanisms of action for this compound?
Answer:
- Systematic review : Aggregate data across studies using PRISMA guidelines. Compare variables like cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free media) .
- Contradiction frameworks : Apply the "principal contradiction" analysis to identify dominant factors (e.g., concentration-dependent effects vs. off-target interactions) .
- Hypothesis testing : Design knock-in/knock-out experiments to isolate pathways (e.g., CRISPR editing of putative targets) .
Advanced: What strategies optimize this compound’s synthesis yield without compromising purity?
Answer:
- Parameter screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). Optimize via response surface methodology .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
- Scalability limits : Report lab-scale vs. pilot-scale yields. Address mass transfer limitations in batch reactors .
Advanced: How to design comparative studies evaluating this compound against analogs?
Answer:
- Structural benchmarking : Compare functional groups (e.g., substituent effects on binding affinity) using molecular docking or QSAR models .
- Bioactivity panels : Test analogs across diverse assays (e.g., enzymatic inhibition, cytotoxicity). Use cluster analysis to group compounds by efficacy .
- Ethical alignment : Justify animal/cell models per ARRIVE or OECD guidelines. Disclose conflicts of interest in analog selection .
Advanced: What methodologies validate this compound’s long-term stability under varying storage conditions?
Answer:
- Forced degradation : Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor via stability-indicating HPLC .
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
- Container compatibility : Test leaching from glass vs. polymer vials using ICP-MS for trace metal analysis .
Advanced: How to address gaps in this compound’s environmental impact data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
